molecular formula C11H14ClN B14209314 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 824430-68-4

9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B14209314
CAS No.: 824430-68-4
M. Wt: 195.69 g/mol
InChI Key: HMGASYPJYKHVCW-UHFFFAOYSA-N
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Description

9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 9th position and a methyl group at the 5th position on the benzazepine ring

Preparation Methods

The synthesis of 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted phenylhydrazine with a ketone or aldehyde can lead to the formation of the benzazepine ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological systems are of interest for understanding its potential as a bioactive molecule.

    Medicine: Research has focused on its potential therapeutic effects, including its role as a receptor antagonist or agonist in various biochemical pathways.

    Industry: Its derivatives are investigated for use in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating signal transduction pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

When compared to other benzazepine derivatives, 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine stands out due to its unique substitution pattern. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the diversity and potential of benzazepine derivatives in scientific research and applications.

Properties

CAS No.

824430-68-4

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H14ClN/c1-8-7-13-6-5-10-9(8)3-2-4-11(10)12/h2-4,8,13H,5-7H2,1H3

InChI Key

HMGASYPJYKHVCW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1C=CC=C2Cl

Origin of Product

United States

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